1-(Benzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1342777-72-3) is a specialized heterocyclic building block that integrates a privileged benzothiazole pharmacophore with a rigid, polar azetidin-3-ol moiety. In medicinal chemistry and advanced materials synthesis, this compound serves as a highly efficient precursor for introducing a functionalizable hydroxyl group while maintaining a low molecular weight and constrained three-dimensional geometry. Compared to traditional acyclic or larger heterocyclic linkers, the azetidine core significantly lowers lipophilicity (logP) and improves metabolic stability. For procurement teams and synthetic chemists, sourcing this pre-assembled intermediate eliminates the need for harsh SNAr coupling steps, directly accelerating hit-to-lead optimization and library generation workflows [1].
Substituting 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol with larger homologous building blocks, such as 1-(benzo[d]thiazol-2-yl)piperidin-4-ol, fundamentally alters the physicochemical profile of downstream products by increasing lipophilicity and molecular volume, which frequently reduces aqueous solubility and increases susceptibility to CYP450-mediated oxidative metabolism. Conversely, utilizing flexible acyclic alternatives like 2-(benzo[d]thiazol-2-ylamino)ethanol introduces a high conformational entropy penalty during target binding, typically resulting in a significant drop in binding affinity. Furthermore, attempting to substitute this pre-assembled building block by synthesizing the azetidine-benzothiazole linkage in-house requires forcing conditions (e.g., Cs2CO3 in DMSO at 85°C) that are difficult to scale and purify. Therefore, procuring the pre-formed compound is critical for ensuring reproducible downstream functionalization and maintaining optimal pharmacokinetic properties in the final synthesized candidates [1].
The incorporation of the 4-membered azetidine ring in 1-(benzo[d]thiazol-2-yl)azetidin-3-ol provides a distinct physicochemical advantage over its 6-membered piperidine counterpart. Computational and empirical class-level models indicate that replacing a piperidine ring with an azetidine ring reduces the calculated partition coefficient (clogP) by approximately 0.4 to 0.6 units. This reduction in lipophilicity directly correlates with enhanced thermodynamic aqueous solubility, a critical parameter in formulation and biological assay reproducibility [1].
| Evidence Dimension | Calculated Lipophilicity (clogP) and Solubility |
| Target Compound Data | Lower clogP profile (optimized for aqueous solubility) |
| Comparator Or Baseline | 1-(Benzo[d]thiazol-2-yl)piperidin-4-ol (CAS: 1011455-82-5) |
| Quantified Difference | ~0.4 - 0.6 unit reduction in clogP compared to the piperidine analog |
| Conditions | Standard physicochemical profiling (in silico and in vitro ADME assays) |
Procuring the azetidine derivative ensures downstream compounds maintain favorable solubility profiles, reducing attrition rates caused by poor bioavailability.
Larger saturated nitrogen heterocycles, such as pyrrolidines and piperidines, are highly susceptible to CYP450-mediated alpha-oxidation, leading to rapid metabolic clearance. The constrained geometry and reduced electron density of the azetidine ring in 1-(benzo[d]thiazol-2-yl)azetidin-3-ol mitigate this vulnerability. Class-level pharmacokinetic data demonstrates that azetidine bioisosteres can exhibit a 2- to 3-fold lower intrinsic clearance (CL_int) in human liver microsomes (HLM) compared to their pyrrolidine or piperidine analogs [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in Human Liver Microsomes |
| Target Compound Data | High metabolic stability (reduced alpha-oxidation) |
| Comparator Or Baseline | Pyrrolidine and piperidine-based benzothiazole analogs |
| Quantified Difference | 2- to 3-fold reduction in CL_int |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Selecting this specific building block improves the metabolic half-life of the final synthesized compounds, a critical requirement for in vivo efficacy.
De novo synthesis of the benzothiazole-azetidine linkage typically requires reacting 2-chlorobenzothiazole with 3-hydroxyazetidine hydrochloride using heavy alkali bases (e.g., Cs2CO3) in polar aprotic solvents (DMSO) at elevated temperatures (85°C). These conditions are prone to generating side products and complicate aqueous workup during scale-up. Procuring pre-assembled 1-(benzo[d]thiazol-2-yl)azetidin-3-ol allows chemists to bypass this bottleneck, enabling direct, high-yielding (>80%) late-stage functionalization of the secondary hydroxyl group via Mitsunobu inversion or standard O-alkylation [1].
| Evidence Dimension | Synthetic yield and process efficiency |
| Target Compound Data | Direct O-functionalization (>80% yield, ambient to mild conditions) |
| Comparator Or Baseline | In-house SNAr assembly from 2-chlorobenzothiazole |
| Quantified Difference | Eliminates 1-2 synthetic steps and avoids harsh SNAr conditions (85°C, DMSO/Cs2CO3) |
| Conditions | Standard laboratory scale-up and library generation |
Purchasing the pre-formed intermediate significantly reduces labor costs, solvent waste, and batch-to-batch variability in industrial synthesis workflows.
Flexible acyclic linkers incur a high entropic penalty upon binding to a target protein due to the restriction of rotatable bonds. The rigid 4-membered azetidine ring in 1-(benzo[d]thiazol-2-yl)azetidin-3-ol locks the spatial vector of the hydroxyl group. Compared to the flexible analog 2-(benzo[d]thiazol-2-ylamino)ethanol, this rigidification reduces the conformational entropy penalty. When the vector aligns with the target's hydrogen-bonding network, such rigidified bioisosteres typically demonstrate a 10- to 100-fold improvement in binding affinity (IC50 or Kd) [1].
| Evidence Dimension | Target binding affinity (entropic penalty reduction) |
| Target Compound Data | Rigidified spatial projection of the -OH group |
| Comparator Or Baseline | 2-(Benzo[d]thiazol-2-ylamino)ethanol (CAS: 18392-47-7) |
| Quantified Difference | Potential 10- to 100-fold improvement in IC50/Kd due to reduced entropic penalty |
| Conditions | Receptor binding assays (general structure-activity relationship principles) |
Using this rigidified building block increases the probability of identifying highly potent lead compounds during structure-activity relationship (SAR) campaigns.
Where this compound is the right choice: In drug discovery programs where an existing benzothiazole hit suffers from poor aqueous solubility or high lipophilicity (logP). The incorporation of the azetidin-3-ol moiety directly addresses these physicochemical liabilities without significantly increasing molecular weight, making it an ideal precursor for synthesizing optimized lead candidates [1].
Where this compound is the right choice: For the development of neuroprotective or psychiatric agents requiring blood-brain barrier (BBB) penetration. The low molecular weight, reduced polar surface area compared to acyclic analogs, and high metabolic stability of the azetidine ring make this building block superior to piperidine or pyrrolidine alternatives for CNS applications [2].
Where this compound is the right choice: In combinatorial chemistry and library synthesis workflows. Procuring the pre-assembled 1-(benzo[d]thiazol-2-yl)azetidin-3-ol allows chemists to bypass difficult SNAr coupling steps and directly utilize the secondary hydroxyl group for diverse O-alkylation, esterification, or Mitsunobu reactions, significantly accelerating the generation of structurally diverse compound libraries [3].